molecular formula C13H10N2O2S2 B5116752 N-(1,3-thiazol-2-yl)naphthalene-2-sulfonamide

N-(1,3-thiazol-2-yl)naphthalene-2-sulfonamide

Cat. No.: B5116752
M. Wt: 290.4 g/mol
InChI Key: RXHPRTJNRJVZGC-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-yl)naphthalene-2-sulfonamide is a compound that features a thiazole ring attached to a naphthalene sulfonamide group The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-yl)naphthalene-2-sulfonamide typically involves the reaction of 2-aminothiazole with naphthalene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-2-yl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, particularly at the positions ortho and para to the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the naphthalene ring.

Scientific Research Applications

N-(1,3-thiazol-2-yl)naphthalene-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex and modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal agent with a thiazole moiety.

Uniqueness

N-(1,3-thiazol-2-yl)naphthalene-2-sulfonamide is unique due to the combination of the thiazole ring and the naphthalene sulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S2/c16-19(17,15-13-14-7-8-18-13)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHPRTJNRJVZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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